FTI-2153

Catalog No.
S548234
CAS No.
344900-92-1
M.F
C25H30N4O3S
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FTI-2153

CAS Number

344900-92-1

Product Name

FTI-2153

IUPAC Name

methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H30N4O3S/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30)/t23-/m0/s1

InChI Key

KZCMMZOLCBZLNG-QHCPKHFHSA-N

SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

FTI2153; FTI 2153; FTI-2153

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC

Description

The exact mass of the compound methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate is 466.20386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Search for Research Articles:

While there aren't any definitive research applications documented for methyl (2S)-BIMAB, searching scientific databases like PubMed or Google Scholar using the full chemical name or "methyl (2S)-BIMAB" might reveal recent studies that haven't been widely published yet.

Chemical Structure Analysis:

Analyzing the chemical structure of methyl (2S)-BIMAB can provide some clues about potential research areas. The molecule contains several functional groups that are commonly found in bioactive molecules, including:

  • A benzoyl group, which can be involved in protein-ligand interactions
  • An imidazole group, which is found in the amino acid histidine and is important for acid-base chemistry and metal coordination
  • An ester group, which can be a target for enzymatic cleavage

FTI-2153 is a selective farnesyltransferase inhibitor that plays a significant role in cancer research due to its ability to disrupt the farnesylation of proteins, particularly oncogenic Ras proteins. Farnesylation is a post-translational modification essential for the proper functioning and localization of these proteins, which are implicated in various malignancies. By inhibiting this process, FTI-2153 can interfere with cellular signaling pathways that promote tumor growth and proliferation .

FTI-2153 primarily functions by inhibiting the enzyme farnesyltransferase, which catalyzes the addition of a 15-carbon farnesyl group to specific cysteine residues in target proteins. This modification is crucial for the membrane localization and activity of many signaling proteins, including Ras. The inhibition leads to the accumulation of proteins in their unmodified state, thereby blocking their function and disrupting downstream signaling pathways associated with cell growth and division .

FTI-2153 has demonstrated notable biological activity in various cancer cell lines. It induces mitotic arrest by inhibiting bipolar spindle formation during prometaphase, leading to an accumulation of cells in mitosis. This effect has been observed across different cancer types, including lung and ovarian cancers, indicating its broad-spectrum antitumor activity . Importantly, its mechanism of action appears independent of the mutation status of Ras or p53, suggesting its potential utility in treating a wide range of tumors .

The synthesis of FTI-2153 typically involves multi-step organic reactions that include the construction of the farnesyl moiety and its attachment to the appropriate scaffold that provides selectivity for the farnesyltransferase enzyme. Specific synthetic routes may vary but generally include steps such as alkylation reactions, protection-deprotection strategies, and coupling reactions to form the final compound .

FTI-2153 has potential applications in cancer therapy due to its ability to inhibit tumor cell growth by targeting oncogenic signaling pathways. Beyond oncology, it has also been explored for use against viral infections, particularly hepatitis D virus (HDV), where it has shown efficacy in reducing viral load in preclinical models . Its unique mechanism positions it as a candidate for combination therapies with other anticancer agents like paclitaxel .

Studies have indicated that FTI-2153 interacts synergistically with other microtubule-stabilizing agents. For example, when combined with paclitaxel, it enhances tubulin acetylation and promotes cell death more effectively than either agent alone. This suggests that FTI-2153 not only disrupts farnesylation but also affects microtubule dynamics, further contributing to its antitumor effects .

Several compounds share structural and functional similarities with FTI-2153, primarily within the class of farnesyltransferase inhibitors. Here’s a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
FTI-277Farnesyltransferase inhibitionEffective against hepatitis D virus
LonafarnibFarnesyltransferase inhibitionUsed in clinical trials for various cancers
TipifarnibFarnesyltransferase inhibitionDemonstrated activity against hematological malignancies
BMS-214662Farnesyltransferase inhibitionShows promise in combination therapies
L778123Farnesyltransferase inhibitionSelective against specific Ras mutants

FTI-2153 is distinguished by its potent ability to induce mitotic arrest through microtubule disruption while selectively targeting farnesylated proteins without affecting non-farnesylated pathways significantly . This specificity may allow for reduced side effects compared to broader-spectrum chemotherapeutics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

466.20386201 g/mol

Monoisotopic Mass

466.20386201 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SA7S7H5D4B

Dates

Modify: 2024-02-18
1: Crespo NC, Delarue F, Ohkanda J, Carrico D, Hamilton AD, Sebti SM. The farnesyltransferase inhibitor, FTI-2153, inhibits bipolar spindle formation during mitosis independently of transformation and Ras and p53 mutation status. Cell Death Differ. 2002 Jul;9(7):702-9. PubMed PMID: 12058275.
2: Crespo NC, Ohkanda J, Yen TJ, Hamilton AD, Sebti SM. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells. J Biol Chem. 2001 May 11;276(19):16161-7. Epub 2001 Jan 11. PubMed PMID: 11154688.

Explore Compound Types